5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid
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Overview
Description
5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid is a chemical compound with the molecular formula C7H9N3·C2HF3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains an azetidine ring, which is a four-membered nitrogen-containing ring. The trifluoroacetic acid component is often used to enhance the solubility and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid typically involves the reaction of azetidine with pyrimidine derivatives under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of trifluoroacetic acid in the production process helps in maintaining the stability and solubility of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidine compounds .
Scientific Research Applications
5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-(Azetidin-3-yl)pyrimidine hydrochloride: Another derivative of pyrimidine with similar structural features.
Ethyl 2-(Azetidin-3-yl)pyrimidine-5-carboxylate trifluoroacetic acid: A related compound with an additional carboxylate group
Uniqueness
5-(Azetidin-3-yl)pyrimidine trifluoroacetic acid is unique due to its specific combination of the azetidine and pyrimidine rings, along with the trifluoroacetic acid component. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
5-(azetidin-3-yl)pyrimidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2HF3O2/c1-6(2-8-1)7-3-9-5-10-4-7;3-2(4,5)1(6)7/h3-6,8H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNABFCRUDMQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CN=C2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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